4-chloro-N-(5-hydroxy-2-adamantyl)benzamide
Overview
Description
4-chloro-N-(5-hydroxy-2-adamantyl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are organic compounds containing a carboxamido substituent attached to a benzene ring. The adamantyl part of the molecule refers to a type of bulky, cage-like structure derived from adamantane. Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties.
Preparation Methods
The synthesis of 4-chloro-N-(5-hydroxy-2-adamantyl)benzamide involves several steps. One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one in 83% yield. Another method involves adding 1-bromo-2-hydroxynaftalene to ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one in 48% yield . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-chloro-N-(5-hydroxy-2-adamantyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may lead to the formation of a ketone or aldehyde, while reduction may result in the formation of an alcohol.
Scientific Research Applications
4-chloro-N-(5-hydroxy-2-adamantyl)benzamide has diverse applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of various functional adamantane derivatives, monomers, and polymers.
Biology: It is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Adamantane derivatives, including this compound, are investigated for their potential use in pharmaceuticals due to their unique structural and biological properties.
Industry: It is used in the development of catalysts and nanomaterials, owing to its unique structural and stimulus-responsive properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(5-hydroxy-2-adamantyl)benzamide involves its interaction with specific molecular targets and pathways. The adamantyl group provides a bulky, rigid structure that can interact with various biological targets, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-chloro-N-(5-hydroxy-2-adamantyl)benzamide can be compared with other adamantane derivatives, such as:
1,3-dehydroadamantane: Known for its high reactivity and use in the synthesis of various functional adamantane derivatives.
1-bromo-2-hydroxynaftalene: Used as a starting material for the synthesis of adamantylidene derivatives.
The uniqueness of this compound lies in its specific structural features, including the presence of a chloro and hydroxy group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-N-(5-hydroxy-2-adamantyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c18-14-3-1-11(2-4-14)16(20)19-15-12-5-10-6-13(15)9-17(21,7-10)8-12/h1-4,10,12-13,15,21H,5-9H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDXDLNMPAYSFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3NC(=O)C4=CC=C(C=C4)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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